molecular formula C11H25NO3 B3193121 Octanoic acid isopropanolamine salt CAS No. 68171-53-9

Octanoic acid isopropanolamine salt

Cat. No.: B3193121
CAS No.: 68171-53-9
M. Wt: 219.32 g/mol
InChI Key: NWHZTFUOECHPPL-UHFFFAOYSA-N
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Description

Octanoic acid isopropanolamine salt is a compound formed by the reaction of octanoic acid with isopropanolamine. Octanoic acid, also known as caprylic acid, is an eight-carbon saturated fatty acid found naturally in the milk of various mammals and as a minor component of coconut oil and palm kernel oil. Isopropanolamine, also known as 1-amino-2-propanol, is an organic compound that contains both an amino group and a hydroxyl group, making it an alkanolamine. The combination of these two compounds results in a salt that has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid isopropanolamine salt typically involves the neutralization reaction between octanoic acid and isopropanolamine. The reaction can be carried out under mild conditions, usually at room temperature, and does not require any special catalysts. The general reaction is as follows:

C8H16O2+C3H9NOC8H15O2NH2C3H7OH\text{C}_8\text{H}_{16}\text{O}_2 + \text{C}_3\text{H}_9\text{NO} \rightarrow \text{C}_8\text{H}_{15}\text{O}_2\text{NH}_2\text{C}_3\text{H}_7\text{OH} C8​H16​O2​+C3​H9​NO→C8​H15​O2​NH2​C3​H7​OH

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid isopropanolamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group in isopropanolamine can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Octanoic acid isopropanolamine salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of fatty acid metabolism and as a model compound in biochemical assays.

    Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of octanoic acid isopropanolamine salt involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the hydrophobic and hydrophilic regions of the compound, which allow it to integrate into biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Octanoic Acid: A fatty acid with similar hydrophobic properties but lacks the amino group.

    Isopropanolamine: An alkanolamine with similar hydrophilic properties but lacks the fatty acid chain.

    Caprylic Acid: Another name for octanoic acid, used interchangeably in some contexts.

Uniqueness

Octanoic acid isopropanolamine salt is unique due to its combination of hydrophobic and hydrophilic properties, which allows it to interact with both lipid membranes and proteins. This dual functionality makes it a versatile compound in various applications, from industrial processes to biomedical research.

Properties

CAS No.

68171-53-9

Molecular Formula

C11H25NO3

Molecular Weight

219.32 g/mol

IUPAC Name

1-aminopropan-2-ol;octanoic acid

InChI

InChI=1S/C8H16O2.C3H9NO/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3,5H,2,4H2,1H3

InChI Key

NWHZTFUOECHPPL-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)O.CC(CN)O

Canonical SMILES

CCCCCCCC(=O)O.CC(CN)O

68171-53-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.12 g of octanoic acid, 6.27 g of 1-amino-2-propanol (AMP) and 17 g of water were mixed together to form a solution of AMP-octanoic acid salt (hereafter “FAS2”). The total of FAS2 was then mixed, at room temperature, with 2 000 g in respect to dry mineral matter of a 20 wt. % solids (wet ground at 20 wt % in absence of dispersant) marble of Norwegian origin, in which 75% by weight of the particles had a particle diameter of less than 1 μm, and having a specific surface of 9.2 m2/g. This corresponded to a fatty acid salt addition of 0.82% by dry weight based on the dry weight of calcium carbonate. This product represents a product of according to the invention.
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
solvent
Reaction Step One

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